(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2,5-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3O2S/c20-12-5-6-14(21)15(10-12)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRPROWGVDPZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)F)F)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the difluorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound has potential applications in studying enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.
Medicine
In medicine, (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations:
Methoxy groups (e.g., in and ) enhance electron density on the chromene ring, which may influence redox properties or interaction with hydrophobic pockets in proteins .
Chromene Core Modifications :
- The benzo[f]chromene core in extends conjugation, likely altering UV-Vis absorption properties compared to the simpler chromene system in the target compound.
The thiazol-2-yl carboxamide group is conserved across all analogs, indicating its critical role in target recognition or solubility.
Biological Activity
The compound (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Structural Characteristics
This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The presence of a thiazole ring and difluorophenyl group enhances its interaction with biological targets.
Antidiabetic Activity
Research indicates that chromene derivatives can act as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at a dose of 3 mg/kg within 24 hours, suggesting that similar derivatives may exhibit comparable antidiabetic effects .
Antimicrobial Properties
Chromene derivatives have also been evaluated for their antimicrobial properties. In studies involving various bacterial strains, certain chromene-based compounds showed significant inhibition of bacterial growth, indicating potential use as antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through in vitro assays. It was found to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The exact mechanism by which (2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in metabolic pathways. For instance, its structural similarity to known DPP-4 inhibitors suggests that it may inhibit this enzyme's activity through competitive binding.
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest favorable pharmacokinetic profiles for related compounds; however, detailed studies on this specific derivative are needed to confirm these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
